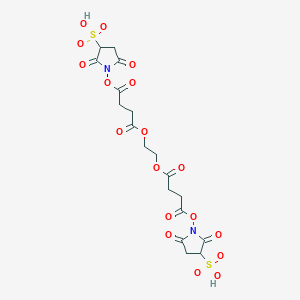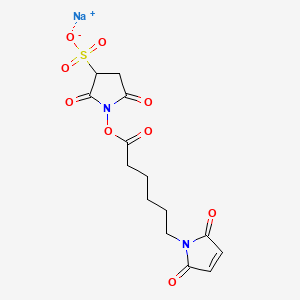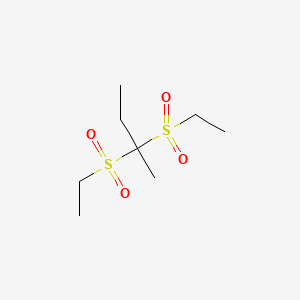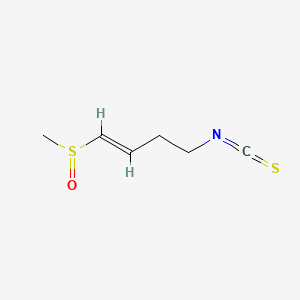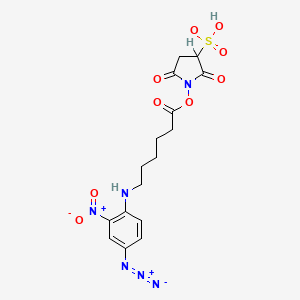
Tanshinona I
Descripción general
Descripción
Tanshinone I es un compuesto natural de quinona diterpenoide derivado de las raíces de Salvia miltiorrhizaEste compuesto ha sido ampliamente utilizado en la medicina tradicional china por sus diversas actividades biológicas, incluidas las propiedades anticancerígenas, antioxidantes, neuroprotectoras y antiinflamatorias .
Aplicaciones Científicas De Investigación
Tanshinone I tiene una amplia gama de aplicaciones de investigación científica:
Química: Se utiliza como precursor para sintetizar varios derivados con actividades biológicas mejoradas.
Biología: Se estudia por sus efectos sobre los procesos celulares, incluida la apoptosis y la regulación del ciclo celular.
Medicina: Se investiga por su potencial para tratar cánceres, enfermedades cardiovasculares y trastornos neurodegenerativos.
Industria: Se utiliza en el desarrollo de productos farmacéuticos y nutracéuticos .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: Tanshinone I se puede sintetizar a través de varias rutas químicas. Un método común involucra la ciclización de un precursor adecuado en condiciones ácidas, seguida de oxidación para formar la estructura de quinona. La síntesis total de tanshinone I a menudo requiere múltiples pasos, incluida la formación de la estructura central diterpenoide y las modificaciones posteriores del grupo funcional .
Métodos de producción industrial: La producción industrial de tanshinone I generalmente implica la extracción y purificación de las raíces de Salvia miltiorrhiza. Se emplean técnicas avanzadas como la cromatografía líquida de alta resolución (HPLC) y la extracción con fluidos supercríticos para obtener tanshinone I de alta pureza. Además, se están explorando enfoques biotecnológicos, incluido el uso de microorganismos genéticamente modificados, para mejorar el rendimiento y la eficiencia de la producción de tanshinone I .
Análisis De Reacciones Químicas
Tipos de reacciones: Tanshinone I experimenta varias reacciones químicas, que incluyen:
Oxidación: Tanshinone I se puede oxidar para formar diferentes derivados de quinona.
Reducción: La reducción de tanshinone I conduce a la formación de dihydrotanshinone.
Sustitución: Las reacciones de sustitución pueden introducir diferentes grupos funcionales en la estructura de tanshinone I, mejorando su actividad biológica
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Se utilizan agentes reductores como borohidruro de sodio e hidruro de aluminio y litio.
Sustitución: Se emplean varios reactivos, incluidos los halógenos y los agentes alquilantes, en condiciones controladas
Productos principales:
Oxidación: Formación de derivados de quinona.
Reducción: Formación de dihydrotanshinone.
Sustitución: Introducción de grupos funcionales como hidroxilo, metoxi y halógenos
Mecanismo De Acción
Tanshinone I ejerce sus efectos a través de múltiples objetivos y vías moleculares:
Anticancerígeno: Inhibe la proliferación celular e induce la apoptosis a través de vías como PI3K / Akt, NF-κB y MAPK.
Antiinflamatorio: Reduce la inflamación al inhibir la producción de citoquinas y mediadores proinflamatorios.
Neuroprotector: Protege las neuronas al reducir el estrés oxidativo y modular las vías de señalización involucradas en la supervivencia celular
Comparación Con Compuestos Similares
Tanshinone IIA: Conocido por sus potentes efectos anticancerígenos y protectores cardiovasculares.
Dihydrotanshinone: Exhibe fuertes actividades antiinflamatorias y antimicrobianas.
Cryptotanshinone: Notado por sus propiedades anticancerígenas y antiinflamatorias .
Singularidad de Tanshinone I: Tanshinone I destaca por su combinación única de actividades biológicas y su potencial para la modificación estructural para mejorar sus propiedades terapéuticas. Su capacidad para dirigirse a múltiples vías lo convierte en un compuesto versátil para diversas aplicaciones .
Propiedades
IUPAC Name |
1,6-dimethylnaphtho[1,2-g][1]benzofuran-10,11-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12O3/c1-9-4-3-5-12-11(9)6-7-13-15(12)17(20)16(19)14-10(2)8-21-18(13)14/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIGAZQPHXLWMOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CC3=C(C2=CC=C1)C(=O)C(=O)C4=C3OC=C4C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90972247 | |
| Record name | 1,6-Dimethylphenanthro[1,2-b]furan-10,11-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90972247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
568-73-0 | |
| Record name | Tanshinone I | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=568-73-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tanshinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000568730 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tanshinone I | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16886 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 1,6-Dimethylphenanthro[1,2-b]furan-10,11-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90972247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TANSHINONE I | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/03UUH3J385 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


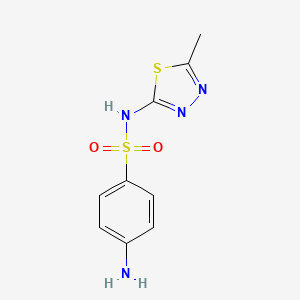


![potassium;(2E)-1-(5-carboxypentyl)-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)penta-2,4-dienylidene]indole-5-sulfonate](/img/structure/B1682512.png)
